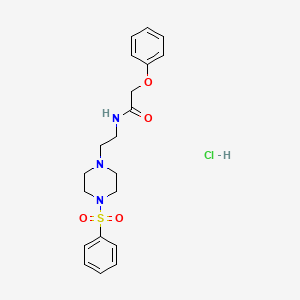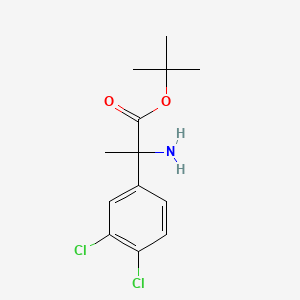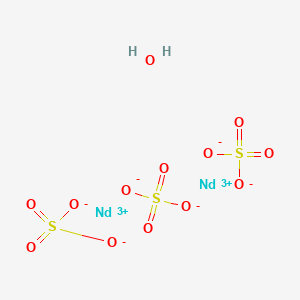
Neodymsulfat-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(III) sulfate hydrate is a chemical compound consisting of neodymium, a rare-earth metal, and sulfate ions. It is commonly found in its hydrated form, with the octahydrate being the most prevalent. This compound is known for its pink crystalline appearance and has a chemical formula of Nd₂(SO₄)₃·xH₂O. Neodymium(III) sulfate hydrate is notable for its retrograde solubility, meaning its solubility decreases with increasing temperature .
Wissenschaftliche Forschungsanwendungen
Neodymium(III) sulfate hydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used in the study of rare-earth element interactions and as a precursor for other neodymium compounds.
Biology and Medicine: While not commonly used directly in biological systems, its derivatives are explored for potential medical applications.
Industry: It is utilized in the production of powerful lasers, glass coloring, and tinting.
Wirkmechanismus
Target of Action
Neodymium(III) sulfate hydrate is a salt of the rare-earth metal neodymium . The primary targets of Neodymium(III) sulfate hydrate are the rare earth elements (REEs) in various resources such as ore concentrates, recycled permanent Nd-Fe-B magnets, and rare earth powder waste . These REEs are critical to numerous industries, including high technology devices .
Mode of Action
The interaction of Neodymium(III) with sulfate at high ionic strengths is crucial for the extraction process . In a standard process, concentrated sulfuric acid (H2SO4) is used as an extraction/leaching agent . The thermodynamic model developed can describe the interaction of Neodymium(III) with sulfate to ionic strengths up to 16.5 mol·kg –1 and to temperatures up to 100 °C .
Biochemical Pathways
The biochemical pathways affected by Neodymium(III) sulfate hydrate primarily involve the extraction and recovery of REEs from various resources . The extraction process involves roasting the resources with H2SO4 at elevated temperatures . The thermodynamic model can be used to design and optimize this chemical process .
Result of Action
The result of the action of Neodymium(III) sulfate hydrate is the successful extraction of REEs from various resources . This extraction process is crucial for numerous industries that rely on these elements .
Action Environment
The action of Neodymium(III) sulfate hydrate is influenced by environmental factors such as ionic strength and temperature . Its interaction with sulfate can be described up to ionic strengths of 16.5 mol·kg –1 and temperatures up to 100 °C . Furthermore, the solubility of Neodymium(III) sulfate hydrate decreases with increasing temperature , which can also influence its action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium(III) sulfate hydrate can be synthesized through the reaction of neodymium(III) oxide with sulfuric acid: [ \text{Nd}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Nd}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ] Alternatively, it can be prepared by reacting neodymium(III) perchlorate with sodium sulfate .
Industrial Production Methods: In industrial settings, neodymium is often extracted from ore concentrates, recycled materials, or waste products using concentrated sulfuric acid as an extraction agent. This process involves dissolving neodymium-containing materials in sulfuric acid to produce neodymium(III) sulfate .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium(III) sulfate hydrate primarily undergoes decomposition reactions. For instance, the octahydrate form decomposes to the pentahydrate at 40°C, which further decomposes to the dihydrate at 145°C. The dihydrate then dehydrates to the anhydrous form at 290°C .
Common Reagents and Conditions:
Oxidation and Reduction: Neodymium(III) sulfate hydrate does not typically undergo oxidation or reduction reactions under standard conditions.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions, such as in the reaction with sodium perchlorate.
Major Products:
Decomposition Products: Pentahydrate, dihydrate, and anhydrous neodymium(III) sulfate.
Substitution Products: Neodymium(III) perchlorate when reacted with sodium perchlorate.
Vergleich Mit ähnlichen Verbindungen
Neodymium(III) nitrate: Similar in that it is also a neodymium salt, but it is formed with nitrate ions instead of sulfate.
Neodymium(III) chloride: Another neodymium salt, formed with chloride ions.
Praseodymium(III) sulfate: A similar rare-earth sulfate compound, but with praseodymium instead of neodymium.
Uniqueness: Neodymium(III) sulfate hydrate is unique due to its retrograde solubility and its specific applications in laser technology and glass coloring. Its ability to form multiple hydrates also distinguishes it from other neodymium compounds .
Eigenschaften
IUPAC Name |
neodymium(3+);trisulfate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVPCSSKNPYQDU-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Nd2O13S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692902 |
Source


|
| Record name | Neodymium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101509-27-7 |
Source


|
| Record name | Neodymium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

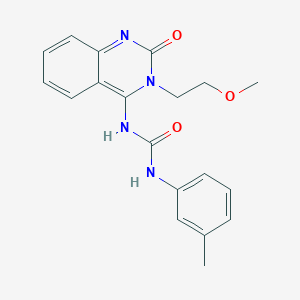

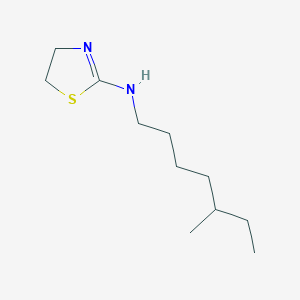
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)
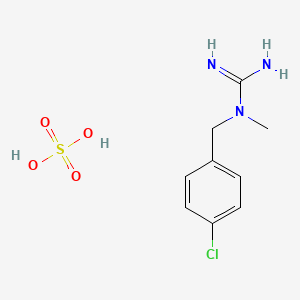
![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)
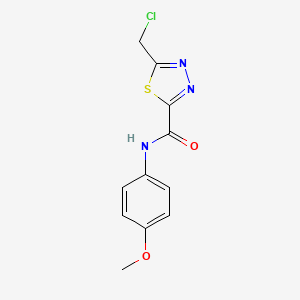
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)
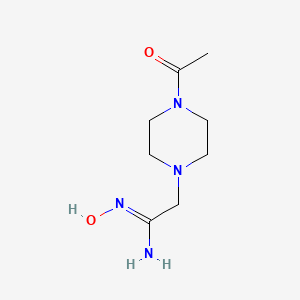
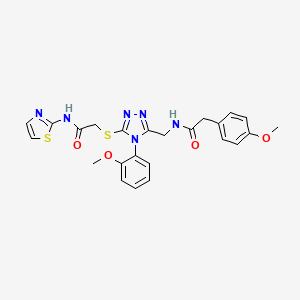
![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)
